molecular formula C13H26N2O B6353169 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one CAS No. 1094220-86-6

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one

Cat. No.: B6353169
CAS No.: 1094220-86-6
M. Wt: 226.36 g/mol
InChI Key: YMNUGOCPVHQQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one ( 1094220-86-6) is a chemical compound supplied with a minimum purity of 98% . It has the molecular formula C13H26N2O and a molecular weight of 226.36 g/mol . This compound is provided for research applications as a chemical synthesis intermediate and is intended for use in laboratory settings only . For safe handling, researchers should wear appropriate personal protective equipment, including protective glasses, gloves, and clothing, to avoid skin contact and inhalation . It is recommended that the compound be stored at -4°C for shorter periods (1-2 weeks) or at -20°C for longer-term storage (1-2 years) to maintain stability . All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,5-trimethyl-1-piperazin-1-ylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-11(10-13(2,3)4)9-12(16)15-7-5-14-6-8-15/h11,14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNUGOCPVHQQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CCNCC1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond. This primary disconnection points to two key precursors: the piperazine (B1678402) ring and a suitable 3,5,5-trimethylhexanoyl synthon.

The most straightforward approach involves the formation of the amide bond between piperazine and an activated form of 3,5,5-trimethylhexanoic acid, such as the corresponding acyl chloride. This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Disconnection: Amide C-N bond

Precursors:

Piperazine

3,5,5-Trimethylhexanoyl chloride

Further disconnection of the acyl chloride leads to 3,5,5-trimethylhexanoic acid, a commercially available or synthetically accessible starting material. This retrosynthetic strategy is advantageous due to the ready availability of the precursors and the generally high efficiency of N-acylation reactions of piperazines.

General Approaches to Piperazine Ring Synthesis

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These approaches can be broadly categorized into several key strategies, each with its own advantages and limitations.

Classical and Modern Condensation Reactions

Condensation reactions represent some of the most traditional and widely used methods for constructing the piperazine core. These reactions typically involve the formation of the heterocyclic ring from acyclic precursors.

Classical Methods:

Reaction of Ethylenediamine with 1,2-Dihaloethanes: This is a long-standing method for piperazine synthesis. However, it often suffers from low yields and the formation of polymeric byproducts.

Cyclization of Diethanolamine (B148213): The dehydration and cyclization of diethanolamine or its derivatives in the presence of an acid catalyst can produce piperazine.

Reaction of Ethylene (B1197577) Glycol with Ethylene Diamine: Catalytic condensation of ethylene glycol with ethylene diamine can also yield piperazine.

Modern Methods:

Modern condensation strategies often employ catalytic systems to improve efficiency and selectivity. For example, the catalytic cyclocondensation of monoethanolamine (MEA) is a significant industrial route to piperazine. Various catalysts, including those based on nickel, copper, and zeolites, have been investigated to optimize this process.

Catalyst SystemSubstratesProductKey Features
Raney NiMonoethanolaminePiperazineHigh pressure and temperature required
Cu-CrEthylene Glycol, Ethylene DiaminePiperazineCatalytic process
Zeolites (e.g., ZSM-5)Monoethanolamine, AmmoniaPiperazineShape-selective catalysis, can improve selectivity

Reductive Amination Protocols for Piperazine Incorporation

Reductive amination is a powerful and versatile method for forming C-N bonds and can be applied to the synthesis of piperazine rings and their derivatives. Intramolecular reductive amination of a suitably functionalized diamine precursor is a key strategy.

A common approach involves the double reductive amination of a primary amine with a dialdehyde (B1249045) or diketone. Alternatively, the cyclization of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl) can be effected. The synthesis of piperazines from primary amines and nitrosoalkenes followed by a catalytic reductive cyclization of the resulting dioximes has also been reported. This method allows for the construction of substituted piperazines. mdpi.com

Reducing AgentSubstratesProductReaction Conditions
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dicarbonyl compound, DiaminePiperazine derivativeMild and selective
Sodium cyanoborohydride (NaBH₃CN)Dicarbonyl compound, DiaminePiperazine derivativeEffective for imine reduction
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni)Dioxime precursorPiperazine derivativeCan be highly stereoselective

N-Alkylation Strategies for Piperazine Derivatization

While not a method for de novo piperazine ring synthesis, N-alkylation is a crucial strategy for introducing substituents onto a pre-existing piperazine core. This is highly relevant for the synthesis of a wide array of functionalized piperazine derivatives. The mono-alkylation of piperazine can be challenging due to the potential for di-alkylation.

Strategies to achieve mono-alkylation include:

Using a large excess of piperazine: This statistical approach favors the mono-substituted product.

Use of a protecting group: One nitrogen of the piperazine can be protected (e.g., with a Boc group), allowing for selective alkylation of the other nitrogen, followed by deprotection.

Reaction with piperazine salts: The use of a mono-piperazinium salt can favor mono-alkylation. google.com

Common alkylating agents include alkyl halides and sulfonates. Reductive amination of a carbonyl compound with piperazine is another effective method for N-alkylation.

Alkylation MethodReagentsKey Consideration
Nucleophilic SubstitutionAlkyl halide, BaseControl of di-alkylation
Reductive AminationAldehyde/Ketone, Reducing AgentForms a C-N bond directly
Use of Protecting GroupsBoc-piperazine, Alkylating agent, Deprotection stepExcellent control for mono-alkylation

Ring-Closing and Cyclization Approaches

Ring-closing metathesis (RCM) and other intramolecular cyclization reactions provide powerful tools for the synthesis of the piperazine ring, often with good control over stereochemistry. These methods typically start with acyclic precursors containing two nitrogen atoms and suitable functionality for cyclization.

For instance, the intramolecular hydroamination of an aminoalkene precursor can lead to the formation of a piperazine ring. Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines from diamine components and propargyl units. organic-chemistry.org Another approach involves the cyclization of linear diamine precursors, which is a common strategy for preparing carbon-substituted piperazines. nih.gov

Cyclization StrategyKey Precursor FeaturesCatalyst/Reagent
Intramolecular HydroaminationAlkene and amine functionalitiesTransition metal catalyst
Palladium-Catalyzed CyclizationDiamine and propargyl unitsPalladium catalyst
Reductive Cyclization of DioximesDioxime derived from a primary amineCatalytic hydrogenation

Rearrangement Reactions in Piperazine Synthesis

Molecular rearrangements can offer unique pathways to the piperazine skeleton. While less common than other methods, they can provide access to complex piperazine derivatives from readily available starting materials.

Several types of rearrangement reactions have been reported for the synthesis of piperazine analogs, including the Diaza-Cope, Mumm, and Schmidt rearrangements. tandfonline.comtandfonline.combenthamdirect.comeurekaselect.com For example, the condensation rearrangement of a diamine derivative with a diol, catalyzed by an iridium complex, has been shown to produce piperazine derivatives. tandfonline.com These methods often involve the formation of an intermediate that undergoes a structural reorganization to form the final heterocyclic ring.

Rearrangement TypeGeneral Transformation
Diaza-Cope Rearrangement tandfonline.comtandfonline.com-Sigmatropic rearrangement of a 1,5-diene equivalent containing two nitrogen atoms.
Mumm RearrangementAcyl group transfer in isoimides to form stable amides, can be part of a piperazine synthesis sequence.
Schmidt RearrangementReaction of an azide (B81097) with a carbonyl compound, can be adapted for ring expansion to form piperazines.

Synthesis of the 3,5,5-Trimethylhexan-1-one Moiety

The construction of the 3,5,5-trimethylhexan-1-one backbone is a critical step that requires precise control over carbonyl group formation and the introduction of multiple alkyl substituents.

Ketone Carbonyl Formation Strategies

Table 1: Comparison of Ketone Carbonyl Formation Strategies

Strategy Starting Material Reagents Advantages Disadvantages
Oxidation of Secondary Alcohols3,5,5-Trimethylhexan-1-olJones reagent (CrO₃ in H₂SO₄), PCC, DMPHigh yields, readily available starting alcohol. libretexts.orgwikipedia.orggoogle.comnih.govthegoodscentscompany.comsigmaaldrich.comUse of stoichiometric heavy metal oxidants can be environmentally problematic.
Hydration of Alkynes3,5,5-Trimethyl-1-hexyneH₂O, H₂SO₄, HgSO₄Forms a methyl ketone via tautomerization of the initial enol. libretexts.orgRequires the synthesis of the corresponding alkyne; use of mercury salts is a significant environmental concern.
Friedel-Crafts AcylationBenzene or other arene3,5,5-Trimethylhexanoyl chloride, AlCl₃Forms an aromatic ketone, which would require subsequent reduction of the aromatic ring. libretexts.orgNot directly applicable for the synthesis of a non-aromatic ketone without additional steps.
Reaction of Organocuprates with Acid Chlorides3,5,5-Trimethylhexanoyl chlorideLithium dialkylcuprateProvides a direct route to ketones. libretexts.orgRequires the preparation of the organocuprate reagent.

The oxidation of the corresponding secondary alcohol, 3,5,5-trimethylhexan-1-ol, stands out as a highly plausible and efficient method. wikipedia.orggoogle.comnih.govthegoodscentscompany.comsigmaaldrich.com This alcohol is commercially available and can be oxidized to the desired ketone using a variety of reagents. While classic methods like the Jones oxidation are effective, modern and milder oxidizing agents are often preferred to minimize side reactions and environmental impact.

Stereoselective and Regioselective Introduction of Alkyl Substituents (e.g., trimethyl groups)

The regioselective alkylation of unsymmetrical ketones is a cornerstone of organic synthesis for constructing carbon-carbon bonds at specific positions. researchgate.netlibretexts.org In the context of synthesizing the 3,5,5-trimethylhexan-1-one moiety, controlling the introduction of the methyl groups is paramount. This is typically achieved through the generation of a specific enolate followed by reaction with an alkylating agent.

The regioselectivity of enolate formation can be directed by the choice of base and reaction conditions. libretexts.orgacs.org For instance, the use of a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) favors the formation of the kinetic enolate, leading to alkylation at the less sterically hindered α-carbon. libretexts.org Conversely, thermodynamic control, often achieved by using a smaller, weaker base at higher temperatures, can lead to the formation of the more substituted, thermodynamically more stable enolate. libretexts.org

For the synthesis of the 3,5,5-trimethylhexan-1-one moiety, a stepwise approach would likely be employed, starting from a simpler ketone precursor. For example, one could envision starting with a less substituted ketone and sequentially introducing the methyl groups at the desired positions using regioselective alkylation techniques. Recent advancements have also described methods for the kinetically controlled generation of the more-substituted enolate, offering further synthetic flexibility. acs.org Furthermore, stereoselective alkylation methods, often employing chiral auxiliaries or catalysts, can be utilized if specific stereoisomers of the final compound are desired. researchgate.net

Intermolecular Coupling Reactions for Piperazine-Ketone Linkage Formation

The final key step in the synthesis of this compound involves the formation of a bond between the piperazine ring and the ketone moiety.

Amide Bond Forming Reactions

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic and medicinal chemistry. researchgate.netacgpubs.org In the synthesis of the target compound, this would involve the coupling of a carboxylic acid precursor of the ketone moiety (3,5,5-trimethylhexanoic acid) with piperazine.

This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally not spontaneous. researchgate.net A vast array of coupling reagents has been developed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium-based reagents. ucl.ac.uk

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Examples Byproducts Key Features
CarbodiimidesDCC, EDCUrea derivativesWidely used, efficient. ucl.ac.uk
Phosphonium SaltsBOP, PyBOPPhosphine oxide derivativesHigh coupling efficiency, low racemization.
Uronium/Aminium SaltsHBTU, HATU, TBTUTetramethylureaFast reaction times, high yields. ucl.ac.uk

The direct amidation of 3,5,5-trimethylhexanoic acid with piperazine would lead to the desired product. researchgate.net To control the reaction and avoid dialkylation of the piperazine, one of the nitrogen atoms of piperazine is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, which can be removed in a subsequent step. researchgate.net

Other Linking Strategies (e.g., alkylation with a ketone-containing fragment)

Besides amide bond formation, other strategies can be employed to link the piperazine and ketone fragments.

One such method is reductive amination . researchgate.netmasterorganicchemistry.comlibretexts.org This reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of a ketone (or aldehyde) with an amine, which is then reduced in situ to form the corresponding amine. In this case, reductive amination of a suitable keto-aldehyde or keto-ester with piperazine could be a viable route. Various reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective for the selective reduction of the iminium ion in the presence of the carbonyl group. masterorganicchemistry.com

Another approach is the alkylation of piperazine with a ketone-containing fragment that has a suitable leaving group. ambeed.com For instance, a 1-halo-3,5,5-trimethylhexan-2-one could be reacted with piperazine. The nucleophilic nitrogen of the piperazine would displace the halide, forming the desired carbon-nitrogen bond. To achieve mono-alkylation, it is often necessary to use a large excess of piperazine or to employ a protected piperazine derivative. researchgate.netgoogle.com The synthesis of α-haloketones is a well-established process, often involving the direct halogenation of the corresponding ketone. nih.gov

Innovative and Sustainable Synthetic Techniques

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. dst.gov.inresearchgate.net

Biocatalysis has emerged as a powerful tool in organic synthesis. mdpi.comnih.gov Enzymes, such as lipases and ketoreductases, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govnih.govacs.org For instance, lipases can be used for the enzymatic synthesis of amides, offering a green alternative to traditional coupling reagents. nih.govnih.gov Similarly, biocatalysts could potentially be employed in the asymmetric synthesis of the chiral centers within the 3,5,5-trimethylhexan-1-one moiety. acs.orguni-duesseldorf.de

Flow chemistry represents another significant advancement in sustainable synthesis. nih.govrsc.orgamidetech.com Conducting reactions in continuous flow reactors offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.gov The synthesis of amides, a key step in the preparation of the target molecule, has been successfully adapted to flow chemistry conditions, often leading to higher yields and shorter reaction times. researchgate.netrsc.orgacs.org

Furthermore, photocatalysis using visible light has gained traction as a green method for promoting various chemical transformations, including amide bond formation. researchgate.net These methods often operate under mild conditions and can avoid the need for stoichiometric activating agents. dst.gov.in

Microwave-Assisted and Photoredox Synthesis

Modern energy input methods have revolutionized synthetic chemistry by dramatically reducing reaction times and often improving yields.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions. For the synthesis of this compound, microwave assistance can be applied to the classical amidation reaction between 3,5,5-trimethylhexanoic acid (or its activated derivative, like an acyl chloride) and piperazine. This approach can shorten reaction times from hours to minutes, leading to a more efficient and sustainable process. acgpubs.org

Photoredox Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. While direct amide bond formation via photoredox catalysis is not a standard route, this methodology is at the forefront of synthesizing complex piperazine derivatives through C-H functionalization. mdpi.comresearchgate.net For instance, photocatalysts can be used to generate an α-amino radical on a protected piperazine, which can then engage in C-C bond-forming reactions. researchgate.net This allows for the decoration of the piperazine core at carbon atoms, a significant challenge in traditional synthesis. mdpi.combeilstein-journals.org While the target compound is N-substituted, the principles of photoredox catalysis represent a future direction for creating more complex analogs. mdpi.com

Bio-Catalytic and Bio-Inspired Methodologies

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. In the context of piperazine synthesis, enzymes offer significant potential, particularly for achieving high stereoselectivity.

A notable application is the chiral resolution of racemic piperazine derivatives. For example, an aminopeptidase (B13392206) from Aspergillus oryzae has been successfully used for the kinetic resolution of racemic piperazine-2-carboxamide (B1304950) to produce enantiopure (S)-piperazine-2-carboxylic acid. biosynth.com This highlights the capability of biocatalysts to differentiate between enantiomers, a critical task in pharmaceutical synthesis. While a specific biocatalytic route for the direct acylation of piperazine with 3,5,5-trimethylhexanoic acid is not prominently documented, the use of lipases for amide bond formation is a well-established field, suggesting the feasibility of such an approach.

DABCO-Mediated C-N Bond Cleavage Reactions

An elegant and powerful strategy for the synthesis of functionalized piperazines involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine synthon. In this approach, DABCO is first quaternized by an electrophile. The resulting strained ring system is then susceptible to nucleophilic attack, leading to a ring-opening C-N bond cleavage that generates a monosubstituted piperazine derivative. This method provides a reliable route to piperazines that are functionalized at one of the nitrogen atoms, which is ideal for subsequent reactions like the acylation required to form the target compound.

Control of Stereochemistry and Regioselectivity in Target Compound Synthesis

Achieving precise control over stereochemistry and regioselectivity is paramount in chemical synthesis. For this compound, these considerations are crucial if chiral starting materials are used or if a substituted piperazine is employed.

Stereochemistry: The 3,5,5-trimethylhexanoyl moiety of the target compound possesses a potential stereocenter at the C3 position. If an enantiomerically pure synthesis is desired, an asymmetric route to 3,5,5-trimethylhexanoic acid must be employed. Alternatively, a racemic synthesis could be followed by chiral resolution. The development of enantioselective methods for functionalizing piperazines, often through direct C-H lithiation using chiral ligands like (-)-sparteine, is an active area of research, though it remains a significant challenge. nih.gov

Regioselectivity: Piperazine is a symmetrical molecule, so its acylation presents no regiochemical ambiguity. However, if a monosubstituted piperazine (e.g., 2-methylpiperazine) were used, the acylation could occur at either the N1 or N4 nitrogen atom. Control is typically achieved by exploiting the differing steric and electronic environments of the two nitrogen atoms. Often, a protecting group strategy is employed, where one nitrogen is selectively protected (e.g., as a Boc-carbamate), directing the acylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step. nih.gov

Challenges and Future Directions in Synthetic Accessibility

Despite significant advances, the synthesis of complex piperazine derivatives like this compound is not without its challenges.

Challenges:

Limited Structural Diversity: The vast majority of commercially available or synthetically accessible piperazines are substituted only at the nitrogen atoms. mdpi.combeilstein-journals.org Methods for the regioselective and stereoselective functionalization of the carbon backbone of the piperazine ring are still underdeveloped. nih.govbeilstein-journals.orgresearchgate.net

Scalability and Sustainability: Many modern synthetic methods, particularly in photoredox catalysis, can be difficult to scale up from the bench. mdpi.com There is a continuous need for more robust, scalable, and environmentally friendly protocols that minimize the use of hazardous reagents and solvents.

Future Directions:

C-H Functionalization: The continued development of methods for the direct functionalization of C-H bonds on the piperazine ring is a primary goal. mdpi.combeilstein-journals.org This would provide rapid access to novel and structurally diverse analogs that are currently difficult to obtain.

Catalysis Development: The design of new, more efficient catalysts for both C-N bond formation and C-H functionalization is crucial. This includes exploring catalysts based on earth-abundant metals and developing novel organic photoredox catalysts to improve sustainability. mdpi.com

Flow Chemistry: The transition from batch to continuous-flow processes offers a promising solution to the scalability issues of some modern techniques, particularly photochemical reactions. mdpi.com Flow chemistry can improve safety, efficiency, and scalability for the industrial production of piperazine-containing compounds.

Biocatalysis: Expanding the toolkit of enzymes for piperazine synthesis and functionalization will be key to developing highly selective and green manufacturing processes. biosynth.com

Table 2: Summary of Advanced Synthetic Methodologies

Methodology Key Advantage Application to Target Synthesis
Transition-Metal Catalysis High efficiency for C-N bond formation Synthesis of piperazine precursors or de novo ring construction
Microwave-Assisted Synthesis Drastic reduction in reaction time Acceleration of the final amide bond formation step
Photoredox Synthesis Mild reaction conditions, unique reactivity C-H functionalization to create complex analogs mdpi.com
Biocatalysis High stereoselectivity, green conditions Chiral resolution or enzymatic amide bond formation biosynth.com
DABCO Ring Opening Reliable route to N-monosubstituted piperazines Preparation of the piperazine core for subsequent acylation

Based on a thorough review of the available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound are not present in the public domain.

While the methodologies outlined in the request—such as Quantum Chemical Calculations, HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity indices, non-covalent interactions, non-linear optical properties, and thermodynamic stability—are standard computational chemistry techniques used to characterize novel molecules, published research applying these specific analyses to "this compound" could not be located.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this specific compound as per the provided outline. The creation of such an article would require access to raw research data that has not been made publicly available.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one, MD simulations would be crucial for elucidating its conformational landscape and interactions.

Conformational Analysis and Dynamics of the Piperazine (B1678402) Ring and Hexanone Chain

The dynamic behavior of this compound is governed by the interplay of its two primary structural components: the piperazine ring and the N-acyl hexanone chain.

Piperazine Ring Dynamics : Like cyclohexane, the piperazine ring is not planar and primarily exists in a chair conformation to minimize steric and torsional strain. It can undergo ring inversion between two chair forms, though the energy barrier for this process in piperazines is generally higher than in cyclohexanes. The presence of substituents can favor one chair conformation over the other. In 1-acylpiperazines, the axial conformation is often preferred.

Amide Bond Rotation : A critical dynamic feature in N-acylpiperazines is the restricted rotation around the C-N amide bond due to its partial double-bond character. This restriction gives rise to distinct conformers, or rotamers, which can be observed and characterized using techniques like temperature-dependent NMR spectroscopy. The energy barrier for this rotation is significant, leading to the co-existence of multiple conformers at room temperature.

Hexanone Chain Flexibility : The 3,5,5-trimethylhexanone side chain adds another layer of complexity. This long, aliphatic chain is highly flexible, with multiple rotatable single bonds. The bulky trimethylsilyl (B98337) group at the 5-position introduces significant steric hindrance, which would be expected to influence the preferred conformations of the chain and its orientation relative to the piperazine ring. MD simulations would be essential to map the potential energy surface and identify low-energy conformers of this chain.

Investigation of Molecular Interactions in Diverse Environments

The structure of this compound is distinctly amphiphilic, with a polar head group (the piperazine amide) and a large, nonpolar aliphatic tail. This duality dictates its interactions in different chemical environments.

Aqueous Environments : In polar solvents like water, the primary interactions would involve the piperazine moiety. The unsubstituted nitrogen atom of the piperazine ring and the carbonyl oxygen of the ketone can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. These interactions would enhance the solubility of the molecule in water.

Nonpolar Environments : In nonpolar, aprotic solvents, the dominant interactions would be van der Waals forces involving the hydrophobic 3,5,5-trimethylhexane tail. The molecule's solubility in such solvents would be driven by these lipophilic interactions.

Intermolecular Interactions : Quantum chemical calculations on similar phenylpiperazine derivatives have highlighted the importance of various intermolecular interactions, including N-H...O and C-H...O hydrogen bonds, in forming stable crystal lattice structures. These types of interactions are crucial for understanding the solid-state properties and potential polymorphism of the compound.

Simulation of Aggregation Phenomena

Given its amphiphilic nature, this compound is a candidate for self-assembly in solution. MD simulations are a key tool for investigating such aggregation phenomena at a molecular level.

In aqueous solutions, above a critical concentration, it is plausible that these molecules would aggregate to minimize the unfavorable interactions between their hydrophobic tails and water. The simulations could predict the formation of various supramolecular structures, such as:

Micelles : Spherical aggregates with the hydrophobic hexanone chains forming a core and the polar piperazine head groups exposed to the aqueous solvent.

Vesicles or Bilayers : More complex structures that could form depending on the specific geometry and concentration of the molecule.

Simulations of other amphiphilic systems, including those based on piperazine, demonstrate that such self-assembly is a common phenomenon driven by the hydrophobic effect. These computational studies can provide detailed insights into the size, shape, and stability of the resulting aggregates.

Force Field Development and Validation for Substituted Hexanones and Piperazines

The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For a novel or complex molecule like this compound, standard force fields may lack accurate parameters.

The process of developing and validating a force field for this molecule would involve:

Quantum Mechanics (QM) Calculations : High-level QM calculations are performed to determine the molecule's optimal geometry, vibrational frequencies, and rotational energy barriers around key bonds.

Parameter Derivation : The data from QM calculations are used to derive or refine force field parameters. This is particularly important for:

Partial Atomic Charges : Accurately representing the electrostatic potential, often using methods like Restrained Electrostatic Potential (RESP).

Dihedral (Torsion) Parameters : Capturing the energy profiles associated with bond rotations, especially for the piperazine ring, the C-N amide bond, and the flexible hexanone chain.

Validation : The newly parameterized force field is then tested by running MD simulations and comparing the resulting structural and dynamic properties (e.g., conformational preferences, density) against either QM calculations or experimental data, if available. The General Amber Force Field (GAFF) is a common starting point for parameterizing drug-like organic molecules.

In Silico Modeling for Structure-Activity and Interaction Studies

In silico models are instrumental in predicting the biological activity of molecules and guiding the design of new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be highly informative.

A typical 3D-QSAR study on a series of analogous piperazine amides would involve:

Dataset Compilation : A set of structurally related molecules with experimentally measured biological activities is collected.

Molecular Alignment : The molecules are aligned in 3D space based on a common structural scaffold.

Descriptor Calculation : Steric and electrostatic fields (in CoMFA) or other physicochemical properties like hydrophobicity and hydrogen bonding potential (in CoMSIA) are calculated around each molecule.

Model Generation : Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation that relates the calculated descriptors to the biological activity.

For piperazine derivatives, QSAR studies have frequently shown that steric, electrostatic, and hydrophobic properties are key determinants of activity. In the case of this compound, the model would likely highlight the importance of:

Steric Bulk : The large 3,5,5-trimethylhexanoyl group would have a significant steric influence. The CoMFA contour maps would indicate regions where bulky groups increase or decrease activity.

Hydrophobicity : The lipophilic nature of the hexanone chain would be a major contributor to the hydrophobic fields.

Electrostatic and Hydrogen Bonding Features : The piperazine ring and amide linkage would be critical for electrostatic and hydrogen-bonding interactions with a biological target.

Model FieldContribution (%)Favorable Regions (Hypothetical)Unfavorable Regions (Hypothetical)
Steric 35%Bulk favored near the end of the alkyl chainBulk disfavored near the piperazine ring
Electrostatic 30%Negative potential favored near carbonyl OPositive potential favored near piperazine N-H
Hydrophobic 25%High hydrophobicity along the alkyl chainHydrophilic character near the piperazine ring
H-Bond Donor 5%Donor group on the second piperazine N-
H-Bond Acceptor 5%Acceptor group on the carbonyl oxygen-

Such models provide predictive power for newly designed analogs and offer valuable insights for rational drug design.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A thorough literature search did not yield any studies that have performed molecular docking of this compound with any specific biological targets. Consequently, there are no research findings to report regarding its binding affinities or potential protein interactions.

Prediction of Molecular Binding Modes and Interaction Energies

Building on molecular docking, the analysis of binding modes and interaction energies provides deeper insight into the stability and nature of the ligand-target complex. This involves identifying specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, and quantifying the energetic contributions of these interactions.

No published data exists on the predicted molecular binding modes or the calculated interaction energies for this compound with any biological receptor.

Computational Prediction of Physicochemical and Pharmacokinetic Parameters (e.g., ADME)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial for assessing its potential as a drug candidate. These predictions help in early-stage drug discovery to identify molecules with favorable pharmacokinetic profiles.

There are no available computational studies that report the predicted physicochemical properties (such as logP, solubility, and pKa) or pharmacokinetic parameters (such as human intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, or potential toxicity) for this compound. Therefore, a data table for its ADME profile cannot be generated.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Piperazine (B1678402) Nitrogen Atoms in 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one

The piperazine ring contains two nitrogen atoms with distinct chemical environments and, consequently, different reactivity profiles. The nitrogen at the 4-position (N-4) behaves as a typical secondary amine, while the nitrogen at the 1-position (N-1) is acylated, forming a tertiary amide.

The N-4 nitrogen possesses a lone pair of electrons that is readily available for bonding with electrophiles and protons, making this site both nucleophilic and basic. Its reactivity is comparable to other N-monosubstituted piperazines. It can readily undergo common amine reactions such as alkylation, acylation, and reaction with acids to form ammonium (B1175870) salts. ambeed.com The basicity of this nitrogen is a key characteristic, and its pKa is expected to be in the typical range for secondary amines.

In stark contrast, the N-1 nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. This amide resonance significantly reduces the electron density on the nitrogen atom, thereby diminishing both its basicity and nucleophilicity. nih.gov This effect is well-documented in N-acylpiperazines and other amides. nih.gov Consequently, reactions involving nucleophilic attack by the N-1 nitrogen are generally unfavorable. The difference in basicity between the two nitrogen atoms is a defining feature of the molecule's chemistry.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Piperazine and Related Structures This table presents typical pKa values for related compounds to illustrate the electronic effects on the basicity of the piperazine nitrogens. Actual values for the target compound may vary.

CompoundpKa1pKa2Rationale for Basicity
Piperazine9.735.35Unsubstituted secondary amine nitrogens.
1-Methylpiperazine9.254.77Electron-donating methyl group slightly alters basicity.
1-Acetylpiperazine7.75~ -0.5 (est.)The N-4 nitrogen remains basic, while the acylated N-1 nitrogen's basicity is drastically reduced due to resonance.

Oxidation and Reduction Pathways

The secondary amine at N-4 is susceptible to oxidation. Kinetic and mechanistic studies on the oxidation of piperazines by various oxidizing agents have shown that the reaction typically involves the nitrogen atom. scirp.org For instance, oxidation can lead to the formation of N-oxides or other products depending on the oxidant and reaction conditions. scirp.org

The amide group at N-1 is generally resistant to oxidation. However, studies on the oxidation of N-acyl-piperidines, which are structurally similar, have shown that oxidation can occur on the carbon atom alpha to the nitrogen under specific conditions, leading to the formation of lactams. researchgate.net

Reduction of the amide carbonyl is possible but typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Such a reaction would convert the amide group into a tertiary amine, yielding 1-(3,5,5-trimethylhexyl)piperazine.

Reactivity of the Ketone Carbonyl in this compound

The carbonyl group in this molecule is part of an amide linkage. This fundamentally alters its reactivity compared to a simple ketone.

The electrophilicity of the carbonyl carbon is significantly reduced due to the resonance donation of the lone pair from the adjacent N-1 nitrogen atom. allstudiesjournal.com This makes it much less reactive towards nucleophiles than typical aldehydes or ketones. allstudiesjournal.com

Consequently, this carbonyl group does not readily undergo standard carbonyl addition reactions under neutral or weakly acidic/basic conditions. libretexts.org Reactions such as acetal (B89532) formation or imine formation are generally not feasible at this position. Furthermore, carbonyl condensation reactions like the aldol (B89426) or Claisen condensations are inapplicable, as there are no acidic α-hydrogens adjacent to the carbonyl group on the acyl side. fiveable.melibretexts.org

Nucleophilic acyl substitution can occur under forcing conditions (e.g., strong acid or base hydrolysis), which would lead to the cleavage of the amide bond, yielding piperazine and 3,5,5-trimethylhexanoic acid.

Influence of Steric and Electronic Effects from 3,5,5-Trimethyl Substitution on Reactivity

The 3,5,5-trimethylhexyl group is a large, bulky alkyl substituent that exerts significant steric hindrance around the amide portion of the molecule.

Steric Hindrance at the Carbonyl Group: This bulky group shields the carbonyl carbon from the approach of nucleophiles. Any reaction, such as hydrolysis, that requires nucleophilic attack at this center will be sterically hindered, leading to slower reaction rates compared to an amide with a smaller N-acyl substituent. rsc.orgresearchgate.net

Steric Hindrance at the Piperazine Ring: The group can also influence the conformational dynamics of the piperazine ring and may partially block access to the N-4 position, although this effect is more distant.

Electronic Effects: As an alkyl group, the 3,5,5-trimethylhexyl substituent has a weak electron-donating inductive effect. This effect is generally minor and has a negligible impact on the reactivity of the distant N-4 amine compared to the powerful resonance effect of the carbonyl group on N-1.

Studies on other systems have consistently shown that steric bulk around a reaction center can dramatically decrease reaction rates. rsc.orgmdpi.com

Kinetic and Mechanistic Investigations of Related Transformations

While no specific kinetic or mechanistic studies have been published for this compound, extensive research on related piperazine systems provides a framework for understanding its potential reaction mechanisms.

Kinetic studies of the oxidation of various piperazines by bromamine-T in an acidic medium showed that the reaction is first-order with respect to both the oxidant and the piperazine. scirp.org The proposed mechanism involves the protonated form of the piperazine, and electron-donating groups on the piperazine were found to enhance the reaction rate. scirp.org

Table 2: Activation Parameters for the Oxidation of Piperazines by Bromamine-T Data from a kinetic study of related compounds, illustrating the type of mechanistic information available for piperazine reactions. scirp.org

Piperazine SubstrateEa (kJ mol-1)ΔH‡ (kJ mol-1)ΔS‡ (J K-1 mol-1)ΔG‡ (kJ mol-1)
Piperazine45.542.9-123.680.3
1-Methylpiperazine42.139.5-132.879.7
1-Ethylpiperazine38.636.1-143.279.3

These data indicate that the oxidation reaction is enthalpy-driven and proceeds through a highly ordered transition state, as evidenced by the large negative entropy of activation (ΔS‡). scirp.org

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No specific ¹H, ¹³C, or 2D NMR spectral data for 3,5,5-trimethyl-1-(piperazin-1-yl)hexan-1-one has been found in published scientific literature. The characterization of piperazine-containing molecules by NMR is a common practice, but specific chemical shifts and coupling constants for this particular compound are not documented. bioorganica.org.uanih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

There is no publicly available High-Resolution Mass Spectrometry (HRMS) data for this compound. HRMS is a critical technique for determining the exact mass and elemental composition of a compound, but such an analysis for this specific molecule has not been reported in the searched scientific literature. scispace.comnih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific Infrared (IR) and Raman spectra for this compound are not available in the reviewed literature. While the vibrational modes of piperazine (B1678402) and related structures have been studied, a detailed vibrational analysis of this compound has not been published. nih.govkurouskilab.combiointerfaceresearch.comnih.gov

X-ray Crystallography for Solid-State Structural Elucidation

No X-ray crystallographic data for this compound could be located. This indicates that the single-crystal X-ray structure of this compound has likely not been determined or, if it has, the results have not been made publicly available. nih.govresearchgate.netmdpi.com

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Information regarding chiral derivatives of this compound and any corresponding chiroptical spectroscopy studies is not present in the available scientific literature.

Investigation of Molecular and Cellular Mechanisms of Action and Structure Function Relationships

General Principles of Piperazine (B1678402) Scaffold Activity in Biological Systems

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. fgcu.eduijcmas.com The unique physicochemical properties of the piperazine ring contribute significantly to its biological activities.

The two nitrogen atoms in the piperazine ring are basic, allowing them to be protonated at physiological pH. This property can enhance the water solubility of drug molecules, which is often beneficial for their pharmacokinetic profiles. fgcu.edu The piperazine core can also participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors. nih.govapjhs.com

The piperazine scaffold is conformationally flexible, typically adopting a chair conformation. This flexibility allows molecules containing this ring system to adapt their shape to fit into the binding sites of various biological targets. benthamdirect.com Furthermore, the nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the synthesis of large libraries of derivatives with diverse biological activities. nih.govapjhs.com This structural versatility has been exploited to develop drugs with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. researchgate.net

The biological activity of piperazine derivatives is highly dependent on the nature and position of the substituents on the piperazine ring. Even minor modifications to the substitution pattern can lead to significant changes in their pharmacological properties. e-century.us Structure-activity relationship (SAR) studies aim to understand how these structural changes influence biological activity, guiding the design of more potent and selective drug candidates. nih.gov

In Vitro and Cellular Biological Evaluation Methodologies

A variety of in vitro and cellular assays are employed to evaluate the biological activity of piperazine derivatives and to elucidate their mechanisms of action.

Enzyme Inhibition Studies

Piperazine derivatives have been widely investigated as inhibitors of various enzymes. In vitro enzyme inhibition studies are crucial for determining the potency and mechanism of inhibition of these compounds. A common method involves incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of the enzymatic reaction. The concentration of the inhibitor that reduces the enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).

Kinetic studies, such as Lineweaver-Burk plots, can be used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). mdpi.com For example, a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives were identified as competitive inhibitors of tyrosinase, with IC50 values in the low micromolar range. nih.gov

Table 1: Examples of Enzyme Inhibition by Piperazine Derivatives

Compound ClassTarget EnzymeInhibitory Activity (IC50)Reference
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivativesTyrosinase1.5-4.6 μM nih.gov
Piperazine-1-thiourea derivativesPhosphoglycerate dehydrogenase (PHGDH)Low micromolar range nih.gov
Tacrine-piperazine-quinoline hybridsAcetylcholinesterase (AChE)0.10 μM mdpi.com
Piperazine derivativesDipeptidyl peptidase-IV (DPP-IV)19%-30% inhibition at 100 μM nih.gov

Receptor Binding and Modulation Assays

Many piperazine-containing drugs exert their effects by binding to and modulating the activity of specific receptors. Radioligand binding assays are commonly used to determine the affinity of a compound for a particular receptor. nih.govnih.gov In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the test compound. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the inhibitory constant (Ki).

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For example, GTPγS binding assays can be used to assess the activation of G-protein coupled receptors (GPCRs) by a test compound. nih.gov A number of piperazine derivatives have been identified as potent ligands for various receptors, including dopamine, serotonin, and sigma receptors. nih.govijrrjournal.comacs.org

Table 2: Examples of Receptor Binding and Modulation by Piperazine Derivatives

Compound ClassTarget ReceptorBinding Affinity (Ki)Functional ActivityReference
Benzylpiperazine derivativesσ1 Receptor1.6 nMAntagonist nih.gov
Phenylpiperazine derivatives5-HT1A Receptor1.28 nMNot specified tandfonline.com
Piperazine-quinoline analoguesDopamine D2/D3 ReceptorsEC50 = 1.69 nM (D2), 0.74 nM (D3)Agonist nih.gov
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1 Receptor3.2 nMAgonist rsc.orgnih.gov

Cellular Pathway Modulation Studies

To understand the molecular mechanisms underlying the biological effects of piperazine derivatives, researchers investigate their impact on intracellular signaling pathways. Western blotting is a widely used technique to measure the expression levels and activation states of key proteins within a signaling cascade. nih.gov

For instance, a novel piperazine derivative was found to inhibit the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways in cancer cells. e-century.usnih.govresearchgate.net This was demonstrated by observing a reduction in the levels of phosphorylated (activated) forms of proteins in these pathways after treatment with the compound. Such studies provide valuable information on the molecular targets and mechanisms of action of these compounds.

Investigations of Cellular Processes (e.g., cell proliferation, apoptosis)

The effects of piperazine derivatives on fundamental cellular processes such as cell proliferation and apoptosis (programmed cell death) are often evaluated, particularly in the context of cancer research.

Cell proliferation can be measured using various assays, such as the MTT or CCK-8 assays, which quantify the number of viable cells. mdpi.commdpi.com The cytotoxic activities of a series of novel arylpiperazine derivatives against human prostate cancer cell lines were evaluated using a CCK-8 assay, revealing IC50 values in the low micromolar range for the most potent compounds. mdpi.com

Apoptosis can be detected and quantified by several methods, including:

Flow cytometry: This technique can be used to identify apoptotic cells based on changes in their cell membrane, such as the externalization of phosphatidylserine, which can be detected by Annexin V staining. researchgate.net

Caspase activity assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis. d-nb.info

DNA fragmentation analysis: A hallmark of apoptosis is the fragmentation of chromosomal DNA, which can be visualized by techniques like DNA laddering assays. d-nb.info

Studies have shown that certain piperazine derivatives can induce cell cycle arrest and trigger caspase-dependent apoptosis in cancer cells. e-century.usnih.govnih.gov

Antimicrobial Activity Evaluation (in vitro)

The antimicrobial properties of piperazine derivatives are typically assessed in vitro against a panel of pathogenic bacteria and fungi. The agar (B569324) disk-diffusion method is a common initial screening technique where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the microorganism. The size of the zone of inhibition around the disk indicates the antimicrobial activity. mdpi.com

To quantify the antimicrobial potency, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism. ijcmas.com This is often determined using a broth microdilution method. Further studies may also determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills the microorganism. ijcmas.com Numerous studies have reported the significant antibacterial and antifungal activities of various piperazine derivatives. fgcu.eduijcmas.commdpi.com

Table 3: Examples of Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicroorganismActivityReference
N,N′-disubstituted piperazines with 1,3,4-thiadiazole (B1197879) moietyE. coliSignificant antibacterial activity mdpi.com
N,N′-disubstituted piperazines with 1,3,4-thiadiazole moietyS. aureusHighest activity for compound 4 mdpi.com
Novel piperazine derivatives (RL-308, RL-327, RL-328)S. aureus, MRSA, Shigella flexineriPotent bactericidal activities ijcmas.com
1-[2-(aryl amino-2-oxoethyl) amino]-4-(N-methyl piperazino)-benzene derivativesS. longisporum, P. aeruginosaActivity comparable to amikacin researchgate.net

Investigation of "3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one": A Review of Publicly Available Scientific Literature

Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is no specific information available regarding the chemical compound "this compound," its analogues, or its specific biological activities. The search for in vitro antileishmanial and antiviral data, as well as structure-activity relationship (SAR) studies, yielded no results for this particular molecule.

The piperazine ring is a common scaffold in medicinal chemistry, known to be a component of various biologically active compounds, including those with antimicrobial, antiviral, and antiprotozoal properties. researchgate.netresearchgate.netijbpas.com Similarly, research exists on the biological activities of various ketone-containing structures. However, the specific combination represented by this compound is not documented in the available literature.

Consequently, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Structure-Activity Relationship (SAR) Derivations for this compound Analogues

Spatial and Electronic Requirements for Target Interaction

Without primary research data, any discussion on these specific topics would be purely speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is unachievable due to the absence of published studies on this compound.

Therefore, this article cannot be generated as per the provided instructions, as the foundational scientific data for "this compound" does not appear to be available in the public domain.

Future Research Trajectories and Current Challenges

Advancements in Stereocontrolled Synthesis of Analogues

The synthesis of piperazine (B1678402) derivatives has evolved significantly, with a focus on creating structurally diverse and stereochemically defined analogues. mdpi.comorganic-chemistry.org For analogues of 3,5,5-Trimethyl-1-(piperazin-1-yl)hexan-1-one, achieving stereocontrol is crucial as different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles.

Recent progress in the asymmetric synthesis of carbon-substituted piperazines provides a roadmap for creating chiral analogues. nih.govresearchgate.net Advanced catalytic methods are at the forefront of these developments. For instance, highly diastereoselective intramolecular palladium-catalyzed hydroamination has been successfully employed to produce 2,6-disubstituted piperazines. nih.gov Another powerful technique is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazin-2-ones that can be further modified. nih.gov

Visible-light photoredox catalysis has also emerged as a mild and green alternative for the C-H functionalization of piperazines, allowing for the introduction of various substituents at the carbon atoms of the piperazine ring. nsf.gov These methods, including photoredox C-H arylation, vinylation, and alkylation, offer pathways to novel analogues with defined stereochemistry. nsf.gov

Table 1: Advanced Methods for Stereocontrolled Synthesis of Piperazine Analogues

Synthetic Method Description Potential Application for Analogues
Intramolecular Palladium-Catalyzed Hydroamination A highly diastereoselective method for creating 2,6-disubstituted piperazines. Introduction of substituents at the C2 and C6 positions of the piperazine ring with stereocontrol.
Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation Produces highly enantioenriched tertiary piperazin-2-ones from N-protected piperazin-2-ones. Generation of chiral centers at the carbon atoms of the piperazine ring.
Visible-Light Photoredox Catalysis Utilizes light to catalyze C-H functionalization reactions (arylation, vinylation, alkylation) on the piperazine ring under mild conditions. nsf.gov Creation of a diverse library of analogues with substituents on the carbon framework of the piperazine moiety.

Integration of Advanced Computational and Experimental Methodologies

The integration of computational and experimental techniques is pivotal for accelerating the discovery and optimization of novel piperazine-ketone hybrids. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the electronic properties, reactivity, and interaction of these molecules with biological targets. emerald.com

DFT calculations can be used to determine key quantum chemical parameters like HOMO-LUMO energy gaps, which are indicative of a molecule's reactivity. emerald.com MD simulations can model the adsorption behavior of these compounds on surfaces and their binding modes within protein active sites, helping to rationalize structure-activity relationships (SAR). emerald.comnih.gov For instance, computational studies have been instrumental in understanding the binding of piperazine derivatives to targets like the sigma-1 receptor. nih.gov

Experimentally, techniques like Response Surface Methodology (RSM) can be employed to optimize reaction conditions for the synthesis of analogues, ensuring high yields and purity. nih.gov High-throughput screening methods can then be used to evaluate the biological activity of the synthesized compounds, with the data feeding back into the computational models for further refinement.

Table 2: Integrated Computational and Experimental Methodologies

Methodology Type Application in Research of Piperazine-Ketone Hybrids
Density Functional Theory (DFT) Computational Calculation of quantum chemical parameters to predict reactivity and electronic properties. emerald.com
Molecular Dynamics (MD) Simulations Computational Simulation of binding modes with biological targets and understanding intermolecular interactions. emerald.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Computational Development of models that correlate chemical structure with biological activity to guide the design of new analogues.
High-Throughput Screening (HTS) Experimental Rapid screening of large libraries of compounds for biological activity against various targets.
Response Surface Methodology (RSM) Experimental Optimization of synthetic reaction parameters to maximize yield and purity. nih.gov

Comprehensive Mechanistic Understanding at the Sub-molecular Level

A thorough understanding of the mechanism of action at the sub-molecular level is essential for the rational design of more effective and selective piperazine-ketone hybrids. The parent compound, piperazine, is known to exert its anthelmintic effect by acting as a GABA receptor agonist, leading to the paralysis of parasites. wikipedia.orgpatsnap.com However, for more complex derivatives like this compound, the mechanism of action is likely to be different and dependent on the specific biological target.

Computational docking studies can be employed to predict and analyze the binding interactions between the compound and its target protein. nih.gov These studies can identify key amino acid residues involved in the binding and highlight the crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov For example, in the case of piperazine derivatives targeting the sigma-1 receptor, docking studies have revealed a linear arrangement of the ligands in the binding site. nih.gov

Experimental techniques such as site-directed mutagenesis can be used to validate the predictions from computational models by altering the key amino acid residues in the target protein and observing the effect on ligand binding and activity.

Table 3: Potential Mechanisms of Action for Piperazine-Containing Compounds

Mechanism of Action Description Relevant Biological Targets
GABA Receptor Agonism Mimics the action of GABA, leading to hyperpolarization of nerve endings and muscle paralysis. wikipedia.orgpatsnap.com GABA receptors
Enzyme Inhibition Binds to the active site of an enzyme, blocking its activity. Carbonic anhydrases, nih.gov kinases researchgate.net
Receptor Antagonism Binds to a receptor without activating it, thereby blocking the binding of the endogenous ligand. Histamine H3 receptors, sigma-1 receptors nih.gov

Exploration of Novel Biological Targets for Piperazine-Ketone Hybrids

The structural versatility of the piperazine scaffold has led to the discovery of derivatives with a wide range of biological activities, suggesting that piperazine-ketone hybrids could be explored for a variety of therapeutic applications. nih.govresearchgate.net The exploration of novel biological targets is a key area for future research.

Piperazine derivatives have shown promise as anticancer agents, targeting various aspects of cancer cell biology. researchgate.netnih.gov They have also been investigated for their antimicrobial, researchgate.net and central nervous system (CNS) activities. researchgate.net More recently, piperazine-containing compounds have been identified as potent inhibitors of human carbonic anhydrases, which are therapeutic targets for conditions like glaucoma. nih.gov

The hybridization of the piperazine-ketone scaffold with other pharmacophores could lead to molecules with dual activity or novel mechanisms of action. For example, linking the piperazine moiety to a vindoline (B23647) core has resulted in novel anticancer agents. nih.gov

Table 4: Potential Biological Targets and Therapeutic Areas for Piperazine-Ketone Hybrids

Biological Target Class Specific Examples Potential Therapeutic Area
Kinases ABL, SRC, PDGFR, FGFR, VEGFR researchgate.netnih.gov Cancer
G-Protein Coupled Receptors (GPCRs) Histamine H3 receptors, Sigma-1 receptors nih.gov Neurological disorders, Pain
Enzymes Carbonic Anhydrases nih.gov Glaucoma, Cancer
Ion Channels GABA receptors wikipedia.org Parasitic infections

Synergistic Approaches in Chemical and Biological Research

Synergistic approaches, which involve the combination of multiple pharmacophores into a single hybrid molecule, offer a promising strategy for developing more effective therapeutic agents. researchgate.net This approach aims to create molecules that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net

The synthesis of piperazine-azole-fluoroquinolone hybrids is an example of this strategy, combining three different heterocyclic pharmacophores to create novel antimicrobial agents. researchgate.net Similarly, the conjugation of piperazine with natural products like vindoline has yielded potent anticancer compounds. nih.gov

In the context of this compound, the piperazine and ketone moieties can be considered as a core scaffold that can be further functionalized by incorporating other bioactive fragments. This could involve linking the piperazine nitrogen to known pharmacophores or modifying the hexanone side chain.

Table 5: Examples of Synergistic Approaches Involving Piperazine Hybrids

Hybrid Molecule Type Constituent Pharmacophores Intended Synergistic Effect
Piperazine-Azole-Fluoroquinolone Hybrids Piperazine, 1,2,4-triazole, 1,3,4-oxadiazole, fluoroquinolone researchgate.net Broad-spectrum antimicrobial activity by targeting multiple bacterial pathways.
Vindoline-Piperazine Conjugates Vindoline (a Vinca alkaloid), Piperazine nih.gov Enhanced antitumor activity by combining the properties of both molecules.
Rhodanine-Piperazine Hybrids Rhodanine, Piperazine mdpi.com Targeting multiple tyrosine kinases (VEGFR, EGFR, HER2) for anti-breast cancer activity. mdpi.com

Challenges in Overcoming Synthetic and Biological Barriers

Despite the potential of piperazine-ketone hybrids, there are several synthetic and biological challenges that need to be addressed.

Synthetic Challenges: The synthesis of complex, multi-substituted piperazine analogues with full stereocontrol remains a significant challenge. nih.gov While advanced methods are being developed, they often require specific substrates and catalysts, and scaling up these reactions can be difficult. The C-H functionalization of piperazines, while promising, can suffer from long reaction times and the need for metal catalysts, which can be a concern for pharmaceutical applications. mdpi.com The development of more efficient, scalable, and environmentally friendly synthetic routes is an ongoing area of research. organic-chemistry.org

Biological Barriers: A major biological barrier for any new drug candidate is its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Piperazine derivatives can sometimes face challenges with toxicity and the development of resistance. researchgate.net Ensuring that the designed molecules have good "drug-like" properties, such as appropriate solubility and membrane permeability, is crucial. nih.gov Furthermore, achieving selectivity for the desired biological target over off-target interactions is essential to minimize side effects.

Table 6: Synthetic and Biological Barriers and Potential Mitigation Strategies

Barrier Description Potential Mitigation Strategies
Synthetic
Stereocontrol Difficulty in synthesizing specific stereoisomers of complex analogues. nih.gov Development and application of advanced asymmetric catalytic methods.
Scalability Challenges in scaling up laboratory-scale syntheses to industrial production. mdpi.com Optimization of reaction conditions using methodologies like RSM; development of continuous flow processes. mdpi.comnih.gov
Green Chemistry Use of toxic reagents, solvents, and metal catalysts in some synthetic routes. mdpi.com Exploration of greener alternatives such as photoredox catalysis and biocatalysis. mdpi.com
Biological
Unfavorable Pharmacokinetics Poor absorption, distribution, metabolism, or excretion (ADME) properties. researchgate.net Rational design using computational ADME prediction tools; structural modifications to optimize physicochemical properties.
Toxicity Off-target effects leading to cellular toxicity. researchgate.net SAR studies to improve selectivity; comprehensive toxicological testing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5,5-trimethyl-1-(piperazin-1-yl)hexan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. For example, a piperazine derivative may react with a ketone precursor (e.g., 3,5,5-trimethylhexanoyl chloride) under inert conditions. Procedure A (as referenced for analogous compounds) uses a polar aprotic solvent (e.g., DMF) with a base like triethylamine, achieving quantitative yields . Optimization involves adjusting stoichiometry, temperature (typically 50–80°C), and catalyst choice. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient).
Reaction Parameter Condition Yield
SolventDMF85–95%
Temperature70°C90%
CatalystNoneQuantitative

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR (CDCl3_3) identifies methyl groups (δ 1.10–1.20 ppm), piperazine protons (δ 2.80–3.20 ppm), and carbonyl resonance (δ 170–210 ppm). 13C^{13}C NMR confirms the ketone (δ ~200 ppm) and quaternary carbons .
  • HRMS : Exact mass calculated for C13H _{13}H _{25}N2O_2O (M+H+^+): 225.1961; deviations >5 ppm suggest impurities .
  • IR : Strong carbonyl stretch (~1700 cm1^{-1}) and N-H bending (piperazine, ~1550 cm1^{-1}).

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store in sealed containers under argon at –20°C. Stability tests (TGA/DSC) show decomposition >150°C. Avoid aqueous or acidic conditions to prevent hydrolysis of the piperazine ring .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected coupling in NMR) be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., rotamerization of the piperazine ring). Use variable-temperature NMR (VT-NMR) to observe coalescence of split peaks. For example, methyl group splitting at 25°C may merge at 60°C due to increased rotational freedom . Computational modeling (DFT) can simulate coupling constants to validate assignments .

Q. What strategies are effective in minimizing byproducts during synthesis?

  • Methodological Answer : Common byproducts include over-alkylated piperazine derivatives or oxidized ketones. Strategies:

  • Use a 1.2:1 molar ratio (ketone precursor:piperazine) to limit over-alkylation.
  • Add antioxidants (e.g., BHT) to prevent ketone oxidation .
  • Monitor reaction progress via TLC (Rf_f ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP : Calculated using Molinspiration (~2.1), indicating moderate lipophilicity.
  • TPSA : Topological polar surface area (~30 Ų) suggests moderate blood-brain barrier penetration.
  • ADMET : SwissADME predicts CYP450 inhibition (CYP2D6: high risk) and moderate solubility (Log S = –3.2) .

Q. What analytical approaches identify trace impurities in the final product?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) to detect impurities <0.1%.
  • GC-MS : Volatile byproducts (e.g., trimethylhexane fragments) can be quantified .
  • NMR DOSY : Differentiates impurities based on diffusion coefficients .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS data?

  • Methodological Answer : Deviations >3 ppm may indicate isotopic interference or adduct formation. Reanalyze using alternative ionization modes (e.g., ESI+ vs. APCI+). Calibrate the instrument with a reference standard (e.g., sodium trifluoroacetate clusters) .

Pharmacological Research Applications

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Receptor binding : Radioligand assays (e.g., serotonin receptor 5-HT1A_{1A}) due to piperazine’s affinity for GPCRs.
  • Cytotoxicity : MTT assay (IC50_{50} determination in HEK293 or HepG2 cells) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .

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